2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
Overview
Description
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Mode of Action
The exact mode of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with difluoroacetic acid derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: This compound shares a similar pyridine ring structure but differs in the functional groups attached, leading to different chemical properties and applications.
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.
Uniqueness
The uniqueness of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide lies in its combination of halogen atoms and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRFVGPFYTCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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